N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide
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Overview
Description
N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an amide group attached to a 3,5,5-trimethylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide typically involves the reaction of 3,5-dichloropyridine with 3,5,5-trimethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-2-pyridinyl)-acetamide
- N-(3,5-dichloro-2-pyridinyl)-2-methoxy-4-(methylthio)benzamide
- N-(3,5-dichloro-2-pyridinyl)-N2-(2-methoxy-5-methylbenzyl)-N2-methylglycinamide
Uniqueness
N-(3,5-dichloro-2-pyridinyl)-3,5,5-trimethylhexanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3,5,5-trimethylhexanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20Cl2N2O |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-3,5,5-trimethylhexanamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-9(7-14(2,3)4)5-12(19)18-13-11(16)6-10(15)8-17-13/h6,8-9H,5,7H2,1-4H3,(H,17,18,19) |
InChI Key |
CMKUAUWVZJEJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=N1)Cl)Cl)CC(C)(C)C |
Origin of Product |
United States |
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